molecular formula C13H14S B8506599 2-(Propylsulfanyl)naphthalene CAS No. 75052-54-9

2-(Propylsulfanyl)naphthalene

Cat. No. B8506599
Key on ui cas rn: 75052-54-9
M. Wt: 202.32 g/mol
InChI Key: COLCRCSUSPICGD-UHFFFAOYSA-N
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Patent
US04490558

Procedure details

50 g (0.31 mole) of naphth-2-yl mercaptan were introduced into a solution of 29.5 g (0.36 mole) of sodium n-propanolate and 800 ml (10.6 moles) of n-propanol, and the mixture was heated from 25° to 150° C. in the course of 60 minutes under a carbon monoxide pressure of 300 bar in a 1.2 liter stirred autoclave, and then kept at this temperature for 10 hours. The mixture which emerged from the reactor was distilled to give 58.8 g (95% of theory) of naphth-2-yl n-propyl thioether of boiling point 115°-120° C./0.6 mbar.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[SH:11].[CH2:12]([O-])[CH2:13][CH3:14].[Na+].C(O)CC>>[CH2:12]([S:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S
Name
Quantity
29.5 g
Type
reactant
Smiles
C(CC)[O-].[Na+]
Name
Quantity
800 mL
Type
reactant
Smiles
C(CC)O

Conditions

Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated from 25° to 150° C. in the course of 60 minutes under a carbon monoxide pressure of 300 bar in a 1.2 liter
Duration
60 min
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CC)SC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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